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Abstract
Leucinostatins are a family of non-ribosomally synthesized lipopeptides produced by various

fungi, most notably Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and

Metarhizium marquandii (formerly Paecilomyces marquandii).[1][2] These complex natural

products exhibit a broad spectrum of biological activities, including potent antifungal,

antibacterial, and antitumor properties.[3] This technical guide provides a comprehensive

overview of the biosynthesis of Leucinostatin H, a member of this family characterized by a

unique tertiary amine-oxide at its C-terminus. We will delve into the genetic architecture of the

biosynthetic gene cluster, the enzymatic machinery responsible for its assembly, and the

regulatory networks that govern its production. This document is intended to serve as a

valuable resource for researchers in natural product biosynthesis, drug discovery, and fungal

biotechnology.

Introduction to Leucinostatins
The leucinostatins are a diverse family of lipopeptides, with over 24 different structures

identified to date.[4][5] They are synthesized by a multienzyme complex known as a non-

ribosomal peptide synthetase (NRPS) in conjunction with polyketide synthases (PKSs). The

general structure of leucinostatins consists of a fatty acid side chain attached to a nine-residue

peptide backbone.[5] This peptide core often contains non-proteinogenic amino acids, such as

α-aminoisobutyric acid (AIB), hydroxyleucine (HyLeu), and 4-methyl-L-proline (MePro).[4][5]
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Leucinostatin H, along with Leucinostatin K, is distinguished by the presence of a tertiary

amine-oxide terminal group.[6] This modification is crucial for its biological activity. The IUPAC

name for Leucinostatin H is N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-

oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-

methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-

yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-

[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide, and its molecular formula is

C57H103N11O12.[7]

The Leucinostatin Biosynthetic Gene Cluster (lcs)
The genetic blueprint for leucinostatin biosynthesis is encoded within a dedicated gene cluster,

designated as the lcs cluster. In Purpureocillium lilacinum, this cluster spans approximately 100

kb and contains around 20 genes.[5][8] The core of this cluster is the massive non-ribosomal

peptide synthetase gene, lcsA.

Core Biosynthetic Genes
The central machinery for leucinostatin assembly consists of an NRPS and two PKSs.

lcsA: This gene encodes the primary NRPS, a large multi-domain enzyme responsible for the

sequential addition of the nine amino acid residues to the growing peptide chain. LcsA is

composed of ten modules, each containing condensation (C), adenylation (A), and peptidyl

carrier protein (PCP) domains.[4][5][8] The A-domains are responsible for recognizing and

activating the specific amino acid substrates.

lcsB and lcsC: These genes encode two polyketide synthases that are responsible for the

synthesis of the 4-methylhex-2-enoic acid fatty acid side chain, which is attached to the N-

terminus of the peptide.[5]

Tailoring and Modifying Enzymes
The lcs cluster also harbors a suite of genes encoding enzymes that modify the core

lipopeptide structure, leading to the diversity observed in the leucinostatin family.

lcsG: This gene encodes an N-methyltransferase that is crucial for the iterative methylation

of the C-terminal amine.[9][10] This enzyme is directly involved in the formation of the tertiary
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amine found in Leucinostatin H, which is subsequently oxidized. The methylation occurs at

the NH2, NHCH3, and N(CH3)2 groups in the C-terminal unit.[9]

Other modifying enzymes: The cluster also contains genes predicted to encode for a

cytochrome P450 monooxygenase (lcsI), an acyl-CoA ligase (lcsD), and other enzymes

involved in precursor supply and tailoring steps.[5][8]

Regulation and Transport
The expression of the lcs cluster is tightly regulated, and the final product must be exported

from the cell.

Transcription Factors: Two key transcription factors have been identified that regulate the lcs

cluster.

lcsF: Overexpression of this transcription factor leads to a 1.5-fold increase in the

production of Leucinostatins A and B.[5][8]

lcsL (also known as rolP): This putative bZIP transcription factor is crucial for the synthesis

of leucinostatins. Disruption of lcsL results in a complete loss of leucinostatin production,

while its overexpression leads to increased yields.[11]

Transporters: The cluster likely contains genes encoding transporter proteins responsible for

exporting the leucinostatins out of the fungal cell, although this has not been experimentally

verified.

The Biosynthetic Pathway of Leucinostatin H
The biosynthesis of Leucinostatin H is a multi-step process that can be divided into three main

stages: initiation, elongation, and termination/modification.

Initiation: Synthesis of the Fatty Acid Side Chain
The pathway is initiated by the PKSs LcsB and LcsC, which synthesize the 4-methylhex-2-

enoic acid. This fatty acid is then transferred to the first module of the LcsA NRPS.

Elongation: Assembly of the Peptide Backbone
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The LcsA NRPS then sequentially adds the nine amino acid residues. Each module of LcsA is

responsible for the incorporation of a specific amino acid. The adenylation (A) domain of each

module selects and activates the correct amino acid, which is then transferred to the peptidyl

carrier protein (PCP) domain. The condensation (C) domain then catalyzes the formation of a

peptide bond between the growing peptide chain and the newly added amino acid.

Termination and Post-Synthesis Modifications
After the final amino acid is added, the completed lipopeptide is released from the NRPS. For

Leucinostatin H, this is followed by a series of crucial post-synthesis modifications:

C-terminal Methylation: The N-methyltransferase LcsG catalyzes the iterative methylation of

the C-terminal amine group.[9][10]

Oxidation: A putative oxidase, likely a cytochrome P450 monooxygenase encoded within the

lcs cluster, then oxidizes the tertiary amine to form the characteristic tertiary amine-oxide of

Leucinostatin H.

The proposed biosynthetic pathway for Leucinostatin H is depicted in the following diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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